(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate

Übersicht

Beschreibung

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate (TIQD) is an important compound for research and development in the biomedical field. It is a derivative of the alkaloid isoquinoline, which is widely found in plants, fungi, and bacteria. TIQD is a chiral compound, meaning it has two different forms that are mirror images of each other. It has been used in a variety of research applications, including drug development, medical imaging, and cancer research.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate involves the reduction of the corresponding ketone intermediate using a chiral reducing agent. The chiral reducing agent used in this synthesis is D-(-)-tartrate, which provides the desired stereochemistry at the chiral center. The reduction reaction is carried out using a hydrogenation catalyst under mild conditions.

Starting Materials

Benzaldehyde, Nitroethane, Ammonium acetate, Sodium hydroxide, Hydrochloric acid, Sodium borohydride, D-(-)-tartaric acid, Palladium on carbon

Reaction

Step 1: Condensation of benzaldehyde and nitroethane in the presence of ammonium acetate and sodium hydroxide to form nitrostyrene intermediate, Step 2: Reduction of nitrostyrene intermediate using sodium borohydride in the presence of hydrochloric acid to form tetrahydro-1-phenylisoquinoline intermediate, Step 3: Resolution of tetrahydro-1-phenylisoquinoline intermediate using D-(-)-tartaric acid to form (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate, Step 4: Reduction of ketone intermediate using palladium on carbon and D-(-)-tartaric acid as a chiral reducing agent to form (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate

Wirkmechanismus

The mechanism of action of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is not yet fully understood. However, it is believed that it acts by binding to certain receptors on the surface of cells, which then triggers a cascade of biochemical events that lead to the desired effect. It is also believed that (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate can inhibit the activity of enzymes involved in the metabolism of certain drugs, thus making them more effective.

Biochemische Und Physiologische Effekte

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have a high affinity for certain tissues and organs, such as the liver, kidney, and heart. In addition, (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has been found to inhibit the growth of certain tumor cells. It has also been found to have antioxidant and anti-aging properties.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate in lab experiments is that it is a relatively inexpensive compound that can be easily synthesized. In addition, (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is stable and can be stored for long periods of time without degradation. However, there are some limitations to using (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate in lab experiments. For example, it is not suitable for use in humans, as it has not been tested for safety or efficacy in humans. In addition, (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is not soluble in water, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate research. For example, further research could be done to better understand the mechanism of action of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate and to identify potential new applications for the compound. In addition, further research could be done to investigate the potential use of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate in drug development and medical imaging. Finally, further research could be done to investigate the potential use of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate in cancer research, as well as to explore the potential for using (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate as an antioxidant and anti-aging agent.

Wissenschaftliche Forschungsanwendungen

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has been used in a variety of scientific research applications. It has been used in drug development, as it has been found to have anti-inflammatory and anti-cancer properties. It has also been used in medical imaging, as it has been found to have a high affinity for certain tissues and organs. In addition, (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has been used in cancer research, as it has been found to inhibit the growth of certain tumor cells.

Eigenschaften

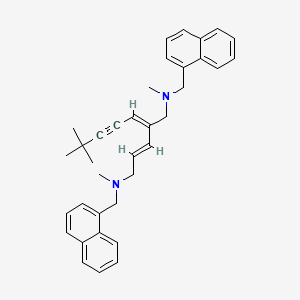

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.C4H6O6/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;5-1(3(7)8)2(6)4(9)10/h1-9,15-16H,10-11H2;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEOPQAHUUEDMC-XQIJAYBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=CC=CC=C21)C3=CC=CC=C3.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470212 | |

| Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |

CAS RN |

869884-00-4 | |

| Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.